molecular formula C18H26N2O4 B1254649 (S)-proglumide

(S)-proglumide

Cat. No. B1254649
M. Wt: 334.4 g/mol
InChI Key: DGMKFQYCZXERLX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-proglumide is the (S)-enantiomer of the racemic drug proglumide. It is a N(2)-benzoyl-N,N-dipropyl-alpha-glutamine and a L-glutamic acid derivative. It is an enantiomer of a (R)-proglumide.

Scientific Research Applications

Central Nervous System Effects

Proglumide has been shown to selectively block the excitatory effects of cholecystokinin on rat midbrain dopaminergic neurons and dopamine-sensitive prefrontal cortex cells, suggesting its potential as a tool for studying cholecystokinin as a neurotransmitter or neuromodulator in the central nervous system (Chiodo & Bunney, 1983).

Pain Management

In the context of pain management, proglumide has been noted to potentiate the analgesic effects of morphine in humans and may reverse tolerance to opiate analgesia, indicating a potential role in enhancing the effectiveness of pain relief strategies (Price et al., 1985).

Pharmacokinetics

Research on proglumide's pharmacokinetics in subjects with hepatic impairment compared to healthy controls found that it is safe with similar properties in both groups. This suggests its potential for therapeutic use in subjects with conditions like cirrhosis or hepatocellular carcinoma (Hsu et al., 2022).

Gastrointestinal Research

Proglumide exhibits antiulcer and cytoprotective effects in rats, suggesting its potential in treating various gastroduodenal conditions (Tariq et al., 1987). Additionally, it has been studied for its effect on gallbladder contraction in dogs, showing a dose-related ability to block cholecystokinin-stimulated gallbladder contraction (Fujimura et al., 1992).

Other Applications

Proglumide's potential extends to other areas, such as the inhibition of the degradation of cholecystokinin octapeptide and leucine-enkephalin by brain enzymes (Lanckman & Bui, 1982).

properties

Product Name

(S)-proglumide

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

(4S)-4-benzamido-5-(dipropylamino)-5-oxopentanoic acid

InChI

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)/t15-/m0/s1

InChI Key

DGMKFQYCZXERLX-HNNXBMFYSA-N

Isomeric SMILES

CCCN(CCC)C(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=CC=C1

SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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